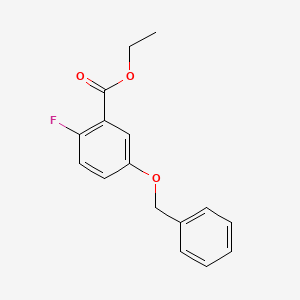![molecular formula C13H20FNO4Si B13896426 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B13896426.png)
2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is an organosilicon compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Etherification: Formation of the ether linkage.
Silylation: Introduction of the trimethylsilyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Hydrolysis: The silyl ether can be hydrolyzed to form the corresponding alcohol.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, nucleophiles such as amines or thiols for substitution, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atom can participate in hydrogen bonding and other interactions. The silyl group can be hydrolyzed to release the active compound.
Comparison with Similar Compounds
Similar compounds to 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane include:
2-[(4-Methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane: Lacks the fluorine atom.
2-[(5-Fluoro-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane: Lacks the methyl group.
2-[(5-Fluoro-4-methyl-phenoxy)methoxy]ethyl-trimethyl-silane: Lacks the nitro group.
Properties
Molecular Formula |
C13H20FNO4Si |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
2-[(5-fluoro-4-methyl-2-nitrophenoxy)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H20FNO4Si/c1-10-7-12(15(16)17)13(8-11(10)14)19-9-18-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
YMJWZUKALPUYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCOCC[Si](C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


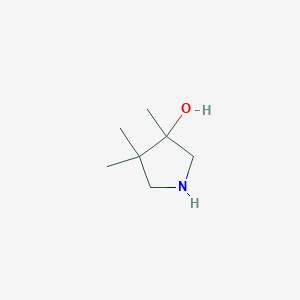
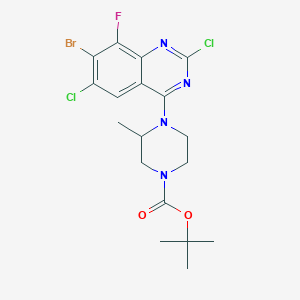
![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)
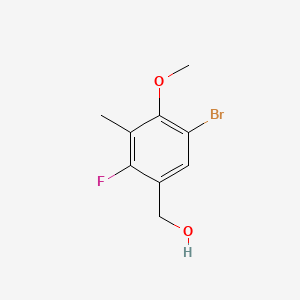

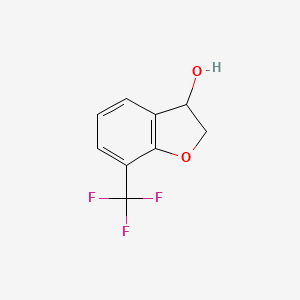
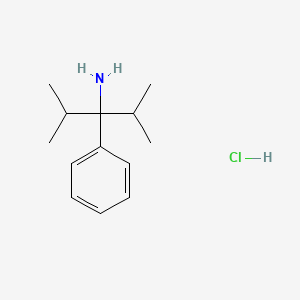
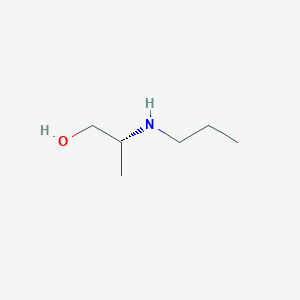
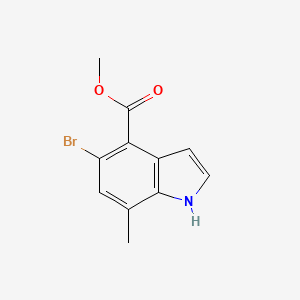
![Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate](/img/structure/B13896390.png)
![(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13896391.png)
![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)

